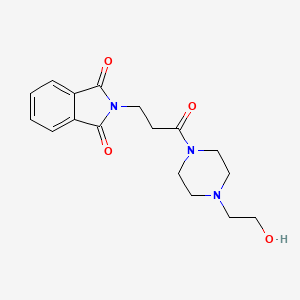
2-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione is a compound belonging to the isoindoline-1,3-dione family. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, and potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s .
Preparation Methods
The synthesis of 2-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione can be achieved through various methods. One approach involves the reaction of 1-(2-aminoethyl)piperazine with 2-nitrobenzyl-bromide, followed by purification through washing with methanol . Another method includes microwave heating to prepare secondary amine-substituted isoindoline-1,3-dione derivatives . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Common reagents for substitution reactions include alkyl/amide linkers, which can modify the compound’s structure and properties.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with alkyl/amide linkers can produce derivatives with enhanced biological activity .
Scientific Research Applications
2-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione involves interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2, interacting with key amino acid residues at the receptor’s allosteric binding site . This interaction can influence various signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione include:
2-(4-((7-Chloroquinolin-4-yl)amino)butyl)-5-(4-(2-hydroxyethyl)piperazin-1-yl)isoindoline-1,3-dione: Known for its anti-mycobacterial activity.
2-(2-(4-(2-Nitrobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione: Synthesized for its potential biological activities.
The uniqueness of this compound lies in its specific structure, which allows for diverse modifications and applications in various fields of research and industry.
Properties
IUPAC Name |
2-[3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-12-11-18-7-9-19(10-8-18)15(22)5-6-20-16(23)13-3-1-2-4-14(13)17(20)24/h1-4,21H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWRLPDFNRKQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-[4-(propan-2-yl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B10803737.png)
![2-(4-methoxyphenyl)-3-phenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B10803746.png)
![1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B10803750.png)
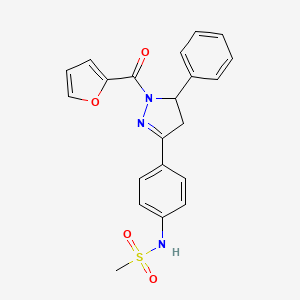
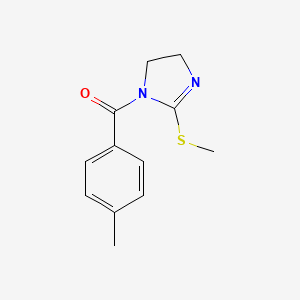
![N-[4-[2-(furan-2-carbonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B10803768.png)
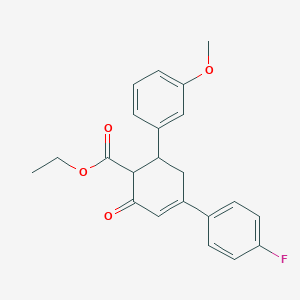
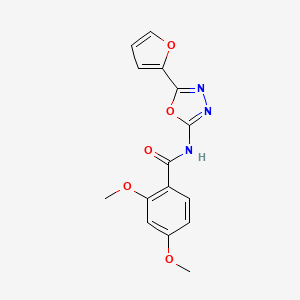
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)butanamide](/img/structure/B10803780.png)
![Ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B10803788.png)
![Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate](/img/structure/B10803796.png)
![2-Phenyl-4-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]quinazoline](/img/structure/B10803800.png)
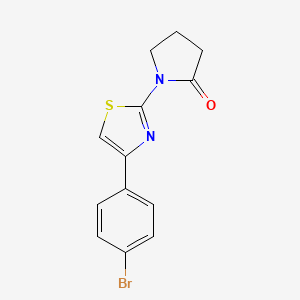
![2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-phenylacetamide](/img/structure/B10803807.png)
